molecular formula C6H6NNaO2S B1290555 Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate CAS No. 1007036-41-0

Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate

Cat. No. B1290555
CAS RN: 1007036-41-0
M. Wt: 179.17 g/mol
InChI Key: RQEZRGOLVACBTR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate, also known as sodium 2-methylthiazole-4-carboxylate, is an organic compound which belongs to the class of thiazoles. It is a white solid with a molecular weight of 218.19 g/mol and a melting point of 219-220°C. It is soluble in water and is commonly used in scientific research for its various applications.

Safety and Hazards

The safety information for Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate indicates that it is classified under GHS06. The hazard statements include H301 and the precautionary statements include P301 + P330 + P331 + P310 .

Biochemical Analysis

Biochemical Properties

Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . This compound may interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis of neurotransmitters like acetylcholine . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical processes within the cell.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives have shown potential in modulating oxidative stress and inflammation, which are critical factors in cellular health . This compound may also impact the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell survival and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Thiazole derivatives are known to interact with specific receptors and enzymes, leading to the modulation of their activity . For instance, this compound may bind to enzyme active sites, altering their conformation and affecting their catalytic activity. This can result in the inhibition of enzyme function or the activation of specific biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation . Studies have shown that thiazole derivatives can exhibit long-term effects on cellular function, both in vitro and in vivo . The stability of this compound is crucial for its sustained activity, and any degradation products may also influence its overall effects on cells.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it may lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential risks associated with its use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . Thiazole derivatives are known to affect metabolic flux and metabolite levels, influencing the overall metabolic balance within cells . For example, this compound may participate in the synthesis and degradation of key metabolites, impacting cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . It may interact with specific transporters and binding proteins, facilitating its uptake and localization within target cells . The distribution of this compound can also affect its accumulation in specific tissues, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can impact its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

sodium;2-(4-methyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.Na/c1-4-3-10-5(7-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEZRGOLVACBTR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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